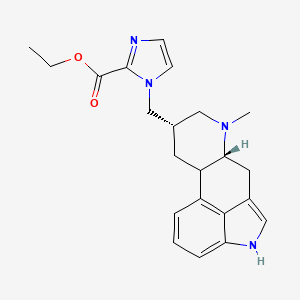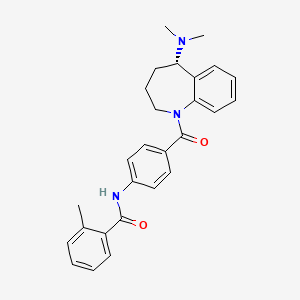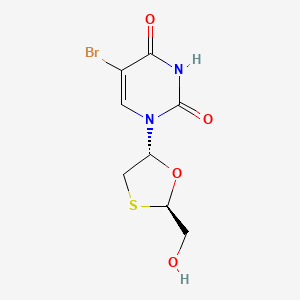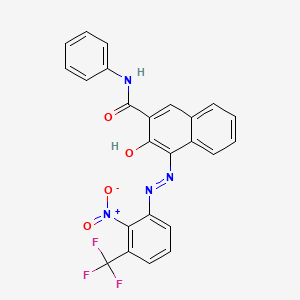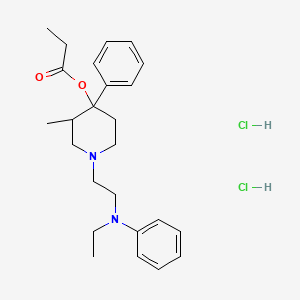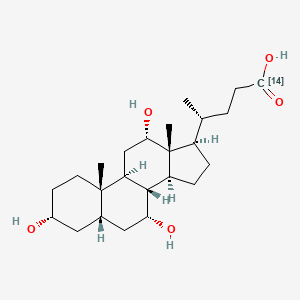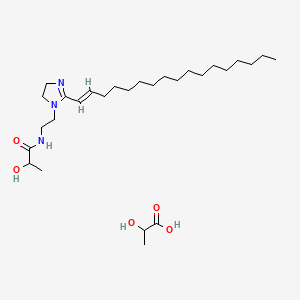
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline, salt with
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline, salt with, is a synthetic compound that belongs to the class of imidazolines. Imidazolines are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a lactamidoethyl group and a heptadecenyl chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline typically involves the following steps:
Formation of the Imidazoline Ring: The imidazoline ring is formed through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Lactamidoethyl Group: The lactamidoethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Heptadecenyl Chain: The heptadecenyl chain is attached through a series of reactions, including alkylation and hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline involves its interaction with specific molecular targets and pathways. The lactamidoethyl group and heptadecenyl chain play crucial roles in its binding affinity and activity. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-2-(heptadecenyl)-2-imidazoline: Similar structure but with an aminoethyl group instead of lactamidoethyl.
1-(2-Hydroxyethyl)-2-(heptadecenyl)-2-imidazoline: Contains a hydroxyethyl group.
1-(2-Methylaminoethyl)-2-(heptadecenyl)-2-imidazoline: Features a methylaminoethyl group.
Uniqueness
1-(2-Lactamidoethyl)-2-(heptadecenyl)-2-imidazoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its lactamidoethyl group may enhance its stability and reactivity compared to similar compounds.
Properties
CAS No. |
82951-81-3 |
|---|---|
Molecular Formula |
C28H53N3O5 |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
N-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl]-2-hydroxypropanamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C25H47N3O2.C3H6O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-26-19-21-28(24)22-20-27-25(30)23(2)29;1-2(4)3(5)6/h17-18,23,29H,3-16,19-22H2,1-2H3,(H,27,30);2,4H,1H3,(H,5,6)/b18-17+; |
InChI Key |
OFSZNWUFEHVFGO-ZAGWXBKKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCNC(=O)C(C)O.CC(C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCNC(=O)C(C)O.CC(C(=O)O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


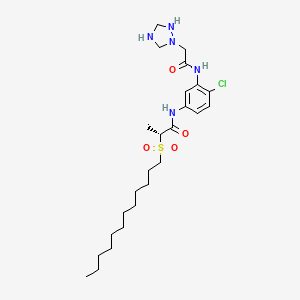

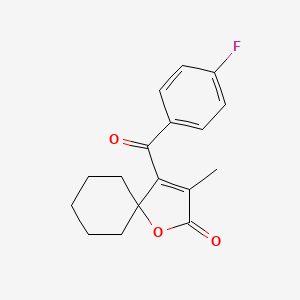
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)

![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
